
2-Cyclohexen-1-one
Overview
Description
2-Cyclohexen-1-one is an organic compound with the molecular formula C6H8O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is also known by other names such as Cyclohex-2-en-1-one and 1-Cyclohexen-3-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of phenol using sodium or lithium in liquid ammonia, followed by acid hydrolysis.
Oxidation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce this compound.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the alpha position, followed by treatment with a base to yield this compound.
Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles such as organocopper reagents to the compound.
Michael Reaction: The compound can participate in Michael reactions with enol silanes.
Robinson Annulation: This reaction involves the formation of a six-membered ring through the reaction of this compound with a diketone.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enol Silanes: Employed in Michael reactions.
Diketones: Utilized in Robinson annulation reactions.
Major Products Formed:
Michael Adducts: Formed from Michael reactions.
Annulated Products: Resulting from Robinson annulation.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Drug Intermediates:
- Carprofen Production: 2-Cyclohexen-1-one is crucial in synthesizing Carprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to treat pain and inflammation .
- Prostaglandin Derivatives: It serves as an intermediate in the synthesis of prostaglandins, such as 11-deoxy prostaglandins, which have therapeutic uses .
- Antihypercholesteremic Agents: The compound is utilized to prepare cyclohexenone derivatives that act as antihypercholesteremic agents .
2. Research and Development:
- In pharmaceutical research, this compound is employed to develop anti-inflammatory and analgesic drugs. Its ability to modify biological pathways makes it valuable for drug discovery .
Agrochemical Applications
1. Herbicides and Fungicides:
- The compound is involved in the manufacture of fungicides and herbicides, contributing to agricultural productivity . For example, it has been noted for its antifungal properties, effective at concentrations around 20 mg in a desiccator for mold inhibition .
Industrial Applications
1. Chemical Synthesis:
- Reagent in Organic Chemistry: this compound acts as a reagent in various organic synthesis processes, including the production of liquid crystals used in electro-optical devices .
- Microbial Reduction: It serves as a starting material in microbiological procedures for producing optically active carbonyl compounds through microbial reduction .
2. Polymer Production:
- The compound is also utilized in the manufacture of semipermeable membranes for various industrial applications .
Case Study 1: Antitumor Activity
Research has shown that this compound can induce cellular enzymes that inactivate reactive forms of carcinogens, suggesting potential anticarcinogenic properties. In vitro studies indicated that it could enhance L-cystine uptake in rat hepatocytes, which may contribute to its biological activity against tumors .
Case Study 2: Genotoxicity Assessment
In genotoxicity studies, this compound was found to induce DNA repair mechanisms in rat hepatocytes. This suggests that while it has mutagenic potential under certain conditions, it may also play a role in protective cellular responses .
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceuticals | Carprofen Intermediate | NSAID for animals |
Prostaglandin Synthesis | Important for anti-inflammatory drugs | |
Antihypercholesteremic Agents | Cyclohexenone derivatives | |
Agrochemicals | Fungicides and Herbicides | Effective antifungal agent |
Industrial Chemistry | Reagent for Organic Synthesis | Used in liquid crystal production |
Microbial Reduction | Produces optically active compounds | |
Polymer Science | Semipermeable Membranes | Used in various industrial applications |
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one involves its role as an electrophile in various addition reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic conjugate addition, Michael reactions, and Robinson annulations . These reactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules.
Comparison with Similar Compounds
2-Cyclohexen-1-one can be compared with other similar compounds such as:
Cyclopentenone: A five-membered ring analog with similar reactivity.
Cycloheptenone: A seven-membered ring analog with similar reactivity.
Cyclohexanone: A saturated analog that lacks the double bond present in this compound.
Uniqueness: this compound is unique due to its six-membered ring structure with a conjugated double bond and a carbonyl group, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Cyclohexen-1-one (CHO) is a cyclic compound characterized by a cyclohexene ring with a ketone functional group. This compound has garnered attention for its diverse biological activities, including cytotoxicity, neurotrophic effects, and potential roles in metabolic processes. This article reviews the biological activity of CHO, supported by data tables, case studies, and research findings from various sources.
- Molecular Formula : C₆H₈O
- Molecular Weight : 100.13 g/mol
- IUPAC Name : this compound
Cytotoxicity and Genotoxicity
Studies have indicated that CHO exhibits significant cytotoxic properties. For instance, it has been shown to induce sister chromatid exchanges (SCEs) in vitro, suggesting its potential as a genotoxic agent. In one study, CHO was reported to have low cytotoxic effects at higher concentrations (3-4 mg/ml) but was still considered a potent inducer of SCEs in various cell types .
Additionally, Morrissey (1986) found that CHO caused a rapid decrease in hormone secretion from bovine parathyroid cells while not affecting cellular protein synthesis, indicating a specific toxic effect on hormone secretion pathways .
Neurotrophic Activity
Recent research has explored the neurotrophic potential of derivatives of CHO. A study focusing on 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one demonstrated that this compound significantly increased the survival of cultured central nervous system neurons at concentrations as low as 100 nM . This suggests that compounds derived from CHO may have therapeutic applications in neurodegenerative diseases.
Metabolic Effects
CHO has been linked to metabolic alterations in animal models. Masukawa et al. (1989b) reported that administration of CHO led to a significant depletion of brain glutathione (GSH) levels and induced hyperglycemia in mice, likely through the inactivation of glucokinase activity . These metabolic effects highlight the compound's influence on energy metabolism and oxidative stress responses.
Structure-Activity Relationships
The biological activity of CHO can be attributed to its electrophilic nature due to the conjugation of the carbonyl group with the double bond in the cyclohexene ring. This structural feature allows it to act as a Michael acceptor, which is significant for its interactions with cellular nucleophiles .
Summary of Research Findings
Study | Findings |
---|---|
Morrissey (1986) | CHO decreased hormone secretion without affecting protein synthesis. |
Masukawa et al. (1989b) | Induced hyperglycemia and reduced brain GSH levels in mice. |
Talalay et al. (1988) | Induced quinone reductase and glutathione S-transferase activity in hepatoma cells. |
Neurotrophic Study | Increased survival of CNS neurons at low concentrations (100 nM). |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing 2-Cyclohexen-1-one?
- Methodology : Use catalytic dehydration of cyclohexanol with sulfuric acid or phosphoric acid, followed by distillation for purification. Characterization should include gas chromatography (GC) for purity assessment, Fourier-transform infrared spectroscopy (FTIR) to confirm the α,β-unsaturated ketone group (C=O stretch at ~1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹), and nuclear magnetic resonance (NMR) to resolve structural features (e.g., ¹H NMR: δ 5.8–6.2 ppm for conjugated alkene protons) .
- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry to document synthesis steps, including solvent choices, catalyst ratios, and purification protocols .
Q. How can researchers validate the thermodynamic properties of this compound, such as vapor pressure and enthalpy of vaporization?
- Methodology : Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry) under controlled temperatures. Compare results with published datasets from NIST Chemistry WebBook, which reports vapor pressures ranging from 4.15 kPa to 20.95 kPa at temperatures between 350.40 K and 391.77 K .
- Data Validation : Apply the Joback or McGowan group-contribution methods for theoretical predictions and cross-check with experimental VLE data from packed-column distillation studies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation. Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Follow EPA guidelines for halogenated organic waste, as brominated derivatives (e.g., 2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene) require specialized disposal due to bioaccumulation risks .
Advanced Research Questions
Q. How can computational models reconcile discrepancies in vapor-liquid equilibrium (VLE) data for this compound mixtures?
- Methodology : Use the Non-Random Two-Liquid (NRTL) model to fit experimental VLE data for binary systems (e.g., cyclohexanone + this compound). Validate parameters via Aspen Plus simulations under steady-state distillation conditions, ensuring thermodynamic consistency via Wisniak’s and area tests .
- Case Study : For ternary mixtures (cyclohexanone/cyclohexanol/2-cyclohexen-1-one), validate predictions using RadFrac block simulations in Aspen Plus v8.4 to optimize distillation efficiency .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
- Analysis : Conduct comparative structure-activity relationship (SAR) studies using derivatives like 3-Methyl-2-cyclohexen-1-one and 4-isopropyl-2-cyclohexenone. Assess antimicrobial activity via disk diffusion assays (e.g., against E. coli or S. aureus) and antioxidant capacity via DPPH radical scavenging assays .
- Data Interpretation : Address discrepancies by standardizing assay conditions (e.g., solvent polarity, incubation time) and referencing control compounds (e.g., 1,3-benzenediol derivatives) .
Q. How do substituents influence the spectroscopic signatures of this compound derivatives?
- Methodology : Analyze substituent effects using UV/Vis spectroscopy (e.g., conjugation shifts in λmax) and mass spectrometry (e.g., fragmentation patterns for brominated or hydroxylated derivatives). For example, 4-hydroxy-4-[(3Z)-5-hydroxy-3-methyl-3-penten-1-ynyl]-3,5,5-trimethyl-2-cyclohexen-1-one (C15H20O3) exhibits distinct EI-MS fragments at m/z 248 (M⁺) and 230 (M⁺–H2O) .
Q. What are the best practices for reporting this compound research to ensure reproducibility?
- Guidelines : Include detailed synthetic procedures (e.g., catalyst loading, reaction time), purity criteria (e.g., GC-MS retention indices), and spectral data (e.g., NMR peak assignments). For novel derivatives, provide elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) data .
- Data Sharing : Deposit raw datasets (e.g., VLE measurements, bioactivity assays) in supplementary materials with DOI links for peer review .
Q. Methodological Considerations
- Contradiction Resolution : When encountering conflicting thermodynamic or bioactivity data, cross-validate results using orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity vs. computational docking studies) .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, particularly when handling derivatives with unknown toxicity profiles (e.g., this compound, 3-hydroxy-2-(1-oxopropyl)-5-(2,4,6-triethylphenyl)) .
Properties
IUPAC Name |
cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFSEYBSWVRWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024881 | |
Record name | 2-Cyclohexen-1-one | |
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Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |
Record name | 2-Cyclohexen-1-one | |
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Record name | 2-Cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Very slightly soluble, Soluble (in ethanol) | |
Record name | 2-Cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.988-0.998 (20°) | |
Record name | 2-Cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
3.62 [mmHg] | |
Record name | 2-Cyclohexen-1-one | |
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CAS No. |
930-68-7, 25512-62-3 | |
Record name | 2-Cyclohexen-1-one | |
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Record name | 2-Cyclohexen-1-one | |
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Record name | Cyclohexenone | |
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Record name | 2-CYCLOHEXEN-1-ONE | |
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Record name | 2-Cyclohexen-1-one | |
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Record name | 2-Cyclohexen-1-one | |
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Record name | Cyclohex-2-enone | |
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Record name | 2-CYCLOHEXENONE | |
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Retrosynthesis Analysis
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